molecular formula C14H19F3N2O B14762125 1-(4-(Trifluoromethyl)phenyl)pentan-1-one O-(2-aminoethyl) oxime

1-(4-(Trifluoromethyl)phenyl)pentan-1-one O-(2-aminoethyl) oxime

Cat. No.: B14762125
M. Wt: 288.31 g/mol
InChI Key: QYWVEFPUVMRRCU-UYRXBGFRSA-N
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Description

2-[[[(1E)-1-[4-(Trifluoromethyl)phenyl]pentylidene]amino]oxy]ethanamine is a chemical compound known for its unique structure and properties. It is often referred to in scientific literature due to its relevance in various fields, including medicinal chemistry and pharmaceutical research. The compound features a trifluoromethyl group attached to a phenyl ring, which contributes to its distinct chemical behavior.

Preparation Methods

The synthesis of 2-[[[(1E)-1-[4-(Trifluoromethyl)phenyl]pentylidene]amino]oxy]ethanamine involves several steps. One common method includes the reaction of 4-(trifluoromethyl)benzaldehyde with pentylamine to form an imine intermediate. This intermediate is then reacted with hydroxylamine to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .

Chemical Reactions Analysis

2-[[[(1E)-1-[4-(Trifluoromethyl)phenyl]pentylidene]amino]oxy]ethanamine undergoes various chemical reactions, including:

Scientific Research Applications

2-[[[(1E)-1-[4-(Trifluoromethyl)phenyl]pentylidene]amino]oxy]ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[[(1E)-1-[4-(Trifluoromethyl)phenyl]pentylidene]amino]oxy]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H19F3N2O

Molecular Weight

288.31 g/mol

IUPAC Name

2-[(Z)-1-[4-(trifluoromethyl)phenyl]pentylideneamino]oxyethanamine

InChI

InChI=1S/C14H19F3N2O/c1-2-3-4-13(19-20-10-9-18)11-5-7-12(8-6-11)14(15,16)17/h5-8H,2-4,9-10,18H2,1H3/b19-13-

InChI Key

QYWVEFPUVMRRCU-UYRXBGFRSA-N

Isomeric SMILES

CCCC/C(=N/OCCN)/C1=CC=C(C=C1)C(F)(F)F

Canonical SMILES

CCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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